molecular formula C14H23NO4 B3891903 dimethyl [3-(diisopropylamino)-2-propen-1-ylidene]malonate

dimethyl [3-(diisopropylamino)-2-propen-1-ylidene]malonate

Cat. No. B3891903
M. Wt: 269.34 g/mol
InChI Key: VEVHASBECVJALD-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of dimethyl malonate and diisopropylamine. Dimethyl malonate is a diester derivative of malonic acid and is a common reagent for organic synthesis . It is used as a precursor for barbituric acid and is also used in the malonic ester synthesis . Diisopropylamine is a secondary amine that is used in the preparation of various chemicals .


Molecular Structure Analysis

The molecular structure of the compound would likely involve the malonate structure (a central carbon atom bonded to two carbonyl groups) with dimethyl groups attached to the carbonyl oxygens, and a propenyl group attached to the central carbon. The propenyl group would likely have a diisopropylamino group attached to it .

properties

IUPAC Name

dimethyl 2-[(E)-3-[di(propan-2-yl)amino]prop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-10(2)15(11(3)4)9-7-8-12(13(16)18-5)14(17)19-6/h7-11H,1-6H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVHASBECVJALD-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C=CC=C(C(=O)OC)C(=O)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(/C=C/C=C(C(=O)OC)C(=O)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl [3-(diisopropylamino)-2-propen-1-ylidene]malonate
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